3-amino-N,N-dimethyl-2-phenylpropanamide
Description
3-Amino-N,N-dimethyl-2-phenylpropanamide (CAS: 170687-78-2) is a substituted propanamide featuring a phenyl group at position 2, an amino group at position 3, and dimethyl substitution on the amide nitrogen.
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
3-amino-N,N-dimethyl-2-phenylpropanamide |
InChI |
InChI=1S/C11H16N2O/c1-13(2)11(14)10(8-12)9-6-4-3-5-7-9/h3-7,10H,8,12H2,1-2H3 |
InChI Key |
JVBUGQVYMKHASD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C(CN)C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Hydroxy-N,N-Dimethyl-2-Phenylpropanamide
- Structure: Features a hydroxyl group at position 2 instead of an amino group.
- Properties: Molecular formula C₁₁H₁₅NO₂ (MW: 193.24 g/mol), melting point 81–83°C .
- This structural variation may influence solubility and reactivity in synthetic pathways.
(±)-N-(3-Chlorophenethyl)-2-(6-Methoxynaphthalen-2-yl)Propanamide
- Structure : Contains a 3-chlorophenethyl and 6-methoxynaphthalenyl substituent.
- Properties: Molecular formula C₂₂H₂₁ClNO₂ (MW: 366.86 g/mol).
- Key Differences : Bulky aromatic substituents may enhance binding to hydrophobic targets (e.g., cyclooxygenase enzymes), contrasting with the simpler phenyl group in the target compound.
N-[3-Methyl-1-(2-Phenylethyl)-4-Piperidyl]-N-Phenylpropanamide
- Structure : A fentanyl analog with a piperidine ring and phenethyl group.
- Properties : Molecular formula C₂₄H₃₁N₂O (MW: 363.52 g/mol). Exhibits extreme analgesic potency (6,684× morphine) with rapid onset .
- Key Differences: The piperidine ring and tertiary amine structure enhance opioid receptor affinity, unlike the primary amino group in 3-amino-N,N-dimethyl-2-phenylpropanamide.
3-Amino-2-[(3-Fluoro-4-Methoxyphenyl)Methyl]-N-Methylpropanamide Hydrochloride
- Structure : Fluorine and methoxy groups on the phenyl ring, with a methyl-substituted amide.
- Properties : Hydrochloride salt form improves solubility. The electron-withdrawing fluorine and methoxy groups may modulate bioavailability and metabolic stability .
- Key Differences: Fluorination typically increases lipophilicity and resistance to oxidative metabolism compared to non-halogenated analogs.
Physicochemical and Pharmacological Data
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